molecular formula C36H26BrN B13442289 N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline

N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline

Katalognummer: B13442289
Molekulargewicht: 552.5 g/mol
InChI-Schlüssel: XVZRVMIIRUKCHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline is a complex organic compound with a molecular formula of C36H26BrN. This compound is known for its unique structure, which includes multiple phenyl rings and a bromine atom. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline typically involves the reaction of 4-bromobiphenyl with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the brominated biphenyl and the aniline derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions, utilizing efficient and cost-effective reagents and conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline is unique due to its multiple phenyl rings and the presence of a bromine atom, which contribute to its distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research .

Eigenschaften

Molekularformel

C36H26BrN

Molekulargewicht

552.5 g/mol

IUPAC-Name

N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline

InChI

InChI=1S/C36H26BrN/c37-33-21-15-30(16-22-33)32-19-25-36(26-20-32)38(34-9-5-2-6-10-34)35-23-17-31(18-24-35)29-13-11-28(12-14-29)27-7-3-1-4-8-27/h1-26H

InChI-Schlüssel

XVZRVMIIRUKCHC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.